6-(4-methoxybenzyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholine ring, and a pyrido[4,3-d]pyrimidin-5-one core. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-acetyl-4-aminopyrimidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the methoxyphenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds are known for their tyrosine kinase inhibitory activity and potential as anticancer agents.
Uniqueness
6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrido[4,3-d]pyrimidine derivatives.
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C19H20N4O3/c1-25-15-4-2-14(3-5-15)13-23-7-6-17-16(18(23)24)12-20-19(21-17)22-8-10-26-11-9-22/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
SNHSJXUWJJWJNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Origin of Product |
United States |
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